![molecular formula C13H22O2SSi B14298316 tert-Butyl o-trimethylsilylphenyl sulfone CAS No. 118335-07-2](/img/structure/B14298316.png)
tert-Butyl o-trimethylsilylphenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl o-trimethylsilylphenyl sulfone is an organic compound that features a sulfone group attached to a tert-butyl group and an o-trimethylsilylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl o-trimethylsilylphenyl sulfone typically involves the silylation of phenyl sulfone derivatives. One common method includes the use of bis(trimethylsilyl)acetamide or diethyl(trimethylsilyl)amine in acetonitrile to introduce the trimethylsilyl group. The tert-butyl group is then introduced through deprotonation and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl o-trimethylsilylphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl o-trimethylsilylphenyl sulfone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of tert-Butyl o-trimethylsilylphenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl o-trimethylsilylphenyl sulfone include:
- tert-Butyl phenyl sulfone
- tert-Butyl 2,4,6-trimethylphenyl sulfone
- tert-Butyl o-iodophenyl sulfone
Uniqueness
This compound is unique due to the presence of both the tert-butyl and o-trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
118335-07-2 |
---|---|
Molekularformel |
C13H22O2SSi |
Molekulargewicht |
270.46 g/mol |
IUPAC-Name |
(2-tert-butylsulfonylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H22O2SSi/c1-13(2,3)16(14,15)11-9-7-8-10-12(11)17(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
KOPIXLZPIUYYMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.